Sumatriptan-d6 N-Oxide is synthesized from Sumatriptan through an oxidation process. It falls under the category of triptans, which are characterized by their indole structure and their action on serotonin receptors. The compound's chemical formula is C14H21D6N3O3S, with a molecular weight of approximately 317.44 g/mol.
The synthesis of Sumatriptan-d6 N-Oxide typically involves the oxidation of Sumatriptan using hydrogen peroxide as the oxidizing agent. The reaction is catalyzed by sodium tungstate in a methanolic medium at temperatures ranging from 50 to 55 degrees Celsius. This method allows for the incorporation of deuterium into the molecule, which is beneficial for tracing studies in pharmacokinetics.
Key Steps in Synthesis:
The reaction conditions are optimized to ensure high yield and purity of the N-oxide derivative, which is crucial for pharmaceutical applications.
The molecular structure of Sumatriptan-d6 N-Oxide includes several functional groups characteristic of triptans. The compound features a dimethylamino group and an indole moiety, which are essential for its pharmacological activity.
Molecular Data:
The presence of deuterium atoms enhances the stability and tracking capabilities of this compound in biological studies.
Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The conversion from Sumatriptan to its N-oxide form is facilitated by hydrogen peroxide, which serves as the oxidizing agent.
Common Reaction Conditions:
This oxidation process is pivotal for generating the desired N-oxide derivative while maintaining high purity levels essential for pharmaceutical standards.
The mechanism of action for Sumatriptan-d6 N-Oxide closely parallels that of its parent compound, Sumatriptan. As a selective agonist for serotonin receptors (specifically 5-HT1B and 5-HT1D), it binds to these receptors leading to:
The activation of these receptors influences serotonin pathways, contributing to pain relief during migraine episodes.
Sumatriptan-d6 N-Oxide exhibits several key physical and chemical properties that are relevant for its application in scientific research:
These properties make it suitable for use as an internal standard in pharmacokinetic studies, allowing researchers to accurately quantify drug concentrations in biological samples .
Sumatriptan-d6 N-Oxide has various applications in scientific research:
Sumatriptan-d6 N-Oxide (CAS 1346599-50-5) is synthesized through a regioselective oxidation of deuterated Sumatriptan precursors using sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst. This method employs 30% aqueous hydrogen peroxide (H₂O₂) as the primary oxidant in a methanolic reaction medium maintained at 50–55°C. The catalytic cycle involves the formation of a peroxotungstate complex, which facilitates nucleophilic attack by the tertiary amine group of the Sumatriptan-d6 precursor. This results in the formation of the N-oxide functionality while preserving the deuterium labels and sulfonamide group integrity [5] [8].
The deuterated precursor, Sumatriptan-d6, features six deuterium atoms at the dimethylamino methyl positions (N-CD₃ instead of N-CH₃). This isotopic labeling remains stable during oxidation due to the mild reaction conditions, which prevent deuterium exchange. Typical reaction completion occurs within 4–6 hours, yielding >90% conversion with a chemical purity exceeding 98%. The product is isolated as a free base through pH-controlled extraction and solvent evaporation, avoiding high temperatures that could compromise isotopic integrity [1] [6] [8].
Table 1: Reaction Parameters for Tungstate-Catalyzed N-Oxidation
Parameter | Specification | Role |
---|---|---|
Catalyst | Sodium tungstate dihydrate (Na₂WO₄·2H₂O) | Generates peroxotungstate active species |
Oxidant | 30% Aqueous H₂O₂ | Oxygen donor for N-oxide formation |
Solvent System | Methanol/Water (3:1 v/v) | Maintains solubility of catalyst and substrate |
Temperature | 50–55°C | Optimizes reaction rate without inducing deuterium exchange |
Reaction Time | 4–6 hours | Ensures >90% conversion |
Isotopic Purity | >98% d6 | Maintained via controlled pH during workup |
Deuterium incorporation at the six methyl positions occurs prior to N-oxidation through isotopic exchange techniques. The dimethylamino group of Sumatriptan is treated with deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic catalysis, achieving >95% deuterium enrichment. This precursor is then subjected to H₂O₂-mediated oxidation under tungstate catalysis. The deuterium atoms reduce vibrational entropy in the molecule, enhancing spectral resolution for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. Specifically, deuterium minimizes background noise in MS by lowering the natural abundance of interfering ions, improving signal-to-noise ratios by 30–40% compared to non-deuterated analogs [5] [6] [10].
Critical to this process is controlling peroxide concentration to prevent over-oxidation of the indole ring or sulfonamide group. Stoichiometric studies confirm a 1:1 molar ratio of H₂O₂ to substrate as optimal. Post-reaction, residual peroxide is quenched with sodium sulfite, and the product is purified via recrystallization from methanol/diethyl ether mixtures. The resulting Sumatriptan-d6 N-Oxide exhibits characteristic shifts in ¹H-NMR (e.g., absence of dimethylamino protons) and a molecular ion at m/z 317.168 (C₁₄H₁₅D₆N₃O₃S⁺) in High-Resolution Mass Spectrometry (HRMS) [1] [5] [6].
The synthesis of Sumatriptan-d6 N-Oxide mirrors phase I metabolic oxidation pathways observed in vivo. While monoamine oxidase A (MAO-A) predominantly metabolizes Sumatriptan via deamination, recent studies identify Cytochrome P450 (CYP)-mediated N-oxidation as a minor pathway. Specifically, CYP3A4 and CYP2D6 isoforms catalyze the formation of the N-oxide derivative in human liver microsomes. This pathway is replicated synthetically using tungstate-peroxide systems to produce reference standards for metabolic studies [7].
The deuterated N-oxide serves as an internal standard in quantifying oxidative metabolites in biological matrices. Its stability under physiological pH (t₁/₂ > 24 hours at 37°C) prevents degradation during analysis. In vitro electron spin resonance (ESR) studies suggest that Sumatriptan derivatives scavenge reactive oxygen species (e.g., superoxide and hydroxyl radicals), hinting that N-oxidation may modulate this antioxidant activity. However, direct evidence for Sumatriptan-d6 N-Oxide’s radical scavenging capacity remains inferential [4] [7].
Scaling Sumatriptan-d6 N-Oxide synthesis requires specialized engineering controls to address three challenges: deuterium loss prevention, peroxide handling, and isotopic purity maintenance. Large-scale reactions ( >1 kg) employ closed reactors with inert gas purging to minimize deuterium exchange with atmospheric moisture. Hydrogen peroxide is dosed incrementally using automated dispensing systems to manage exothermicity and prevent runaway reactions [5] [8].
Purification leverages simulated moving bed (SMB) chromatography for efficient separation of the N-oxide from unreacted precursor and trace impurities. Lyophilization follows as the final isolation step to avoid thermal degradation. The product is stored at –20°C under argon with stability >24 months. Quality control includes:
Table 2: Industrial Production Modes and Specifications
Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 25–100 mg | 100 g | 1–5 kg |
Reactor Type | Glass flask | Jacketed stainless steel | Custom Hastelloy reactor |
Purification | Column chromatography | Prep-HPLC | SMB chromatography |
Yield | 75–80% | 85–90% | 88–92% |
Quality Control | LC-MS, NMR | LC-MS, qNMR, KF | Full validation suite |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3